molecular formula C18H11ClN2O2S B5888885 2-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione

2-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione

Cat. No. B5888885
M. Wt: 354.8 g/mol
InChI Key: CMGZGJKRZVHQQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione, also known as CBT-1, is a synthetic compound that has been extensively studied for its potential therapeutic properties. CBT-1 has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research and development.

Mechanism of Action

2-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione works by binding to the CB1 receptor in the brain, which is involved in the regulation of mood, appetite, and pain sensation. By modulating the activity of this receptor, 2-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione has been shown to have a range of effects on the body, including reducing anxiety and depression, decreasing drug-seeking behavior, and improving cognitive function.
Biochemical and Physiological Effects:
2-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects, including reducing inflammation, modulating the immune system, and improving neuronal function. These effects are thought to be mediated by the interaction of 2-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione with the CB1 receptor, as well as other signaling pathways in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione for lab experiments is its high degree of purity, which allows for accurate and reproducible results. Additionally, the compound has been extensively studied and its mechanism of action is well understood, making it a useful tool for investigating the endocannabinoid system. However, one limitation of 2-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione is its relatively low potency compared to other CB1 agonists, which may limit its effectiveness in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 2-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione. One area of interest is the potential use of the compound for the treatment of addiction, particularly in the context of opioid use disorder. Additionally, there is growing interest in the use of 2-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione for the treatment of mood disorders, including depression and anxiety. Further research is also needed to fully understand the biochemical and physiological effects of 2-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione, and to explore its potential therapeutic applications in a range of conditions.

Synthesis Methods

2-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione can be synthesized through a multi-step process involving the reaction of 4-chlorobenzylamine with thioamide, followed by cyclization and oxidation. The resulting product is a white crystalline solid with a high degree of purity.

Scientific Research Applications

2-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione has been the subject of numerous scientific studies, with a focus on its potential therapeutic properties. Research has shown that 2-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione has a high affinity for the cannabinoid receptor CB1, which plays a key role in the endocannabinoid system. This has led to investigations into the potential use of 2-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione for the treatment of various conditions, including anxiety, depression, and addiction.

properties

IUPAC Name

2-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O2S/c19-12-7-5-11(6-8-12)9-13-10-20-18(24-13)21-16(22)14-3-1-2-4-15(14)17(21)23/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGZGJKRZVHQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=C(S3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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